molecular formula C8H15BrO B13200414 3-(Bromomethyl)-3-ethyl-2-methyloxolane

3-(Bromomethyl)-3-ethyl-2-methyloxolane

Cat. No.: B13200414
M. Wt: 207.11 g/mol
InChI Key: SZWXDTQZSNBVGP-UHFFFAOYSA-N
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Description

3-(Bromomethyl)-3-ethyl-2-methyloxolane is an organic compound belonging to the class of oxolanes, which are five-membered cyclic ethers. This compound is characterized by the presence of a bromomethyl group, an ethyl group, and a methyl group attached to the oxolane ring. The unique structure of this compound makes it an interesting subject for various chemical reactions and applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Bromomethyl)-3-ethyl-2-methyloxolane typically involves the bromination of a suitable precursor. One common method is the bromination of 3-ethyl-2-methyloxolane using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is carried out in an inert solvent like carbon tetrachloride (CCl4) under reflux conditions. The bromination selectively occurs at the methylene group adjacent to the oxolane ring, yielding this compound.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process. Additionally, purification techniques like distillation and recrystallization are employed to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-(Bromomethyl)-3-ethyl-2-methyloxolane undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The bromomethyl group is highly reactive towards nucleophiles, leading to substitution reactions where the bromine atom is replaced by other nucleophiles such as hydroxide, cyanide, or amines.

    Oxidation: The compound can undergo oxidation reactions, particularly at the ethyl and methyl groups, forming corresponding alcohols, aldehydes, or carboxylic acids.

    Reduction: Reduction reactions can target the oxolane ring or the bromomethyl group, leading to the formation of different reduced products.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH), potassium cyanide (KCN), and primary or secondary amines. Reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile (CH3CN) at elevated temperatures.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in anhydrous solvents.

Major Products Formed

    Nucleophilic Substitution: Products include 3-(Hydroxymethyl)-3-ethyl-2-methyloxolane, 3-(Cyanomethyl)-3-ethyl-2-methyloxolane, and various amine derivatives.

    Oxidation: Products include this compound-2-ol, this compound-2-al, and this compound-2-oic acid.

    Reduction: Products include 3-(Methyl)-3-ethyl-2-methyloxolane and this compound-2-ol.

Scientific Research Applications

3-(Bromomethyl)-3-ethyl-2-methyloxolane has diverse applications in scientific research, including:

    Chemistry: It serves as a versatile intermediate in organic synthesis, enabling the construction of complex molecules through various chemical transformations.

    Biology: The compound is used in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.

    Medicine: It is employed in the development of novel drug candidates, particularly those targeting specific enzymes or receptors.

    Industry: The compound finds applications in the production of specialty chemicals, polymers, and materials with unique properties.

Mechanism of Action

The mechanism of action of 3-(Bromomethyl)-3-ethyl-2-methyloxolane depends on its specific application and the target molecule. In nucleophilic substitution reactions, the bromomethyl group acts as a leaving group, facilitating the attack of nucleophiles on the carbon atom. In biological systems, the compound may interact with enzymes or receptors, modulating their activity through covalent or non-covalent interactions.

Comparison with Similar Compounds

Similar Compounds

  • 3-(Bromomethyl)-3-methyl-2-methyloxolane
  • 3-(Bromomethyl)-3-ethyl-2-ethyloxolane
  • 3-(Chloromethyl)-3-ethyl-2-methyloxolane

Uniqueness

3-(Bromomethyl)-3-ethyl-2-methyloxolane is unique due to the presence of both bromomethyl and ethyl groups on the oxolane ring. This combination of functional groups imparts distinct reactivity and properties, making it a valuable compound for various chemical and biological applications.

Properties

Molecular Formula

C8H15BrO

Molecular Weight

207.11 g/mol

IUPAC Name

3-(bromomethyl)-3-ethyl-2-methyloxolane

InChI

InChI=1S/C8H15BrO/c1-3-8(6-9)4-5-10-7(8)2/h7H,3-6H2,1-2H3

InChI Key

SZWXDTQZSNBVGP-UHFFFAOYSA-N

Canonical SMILES

CCC1(CCOC1C)CBr

Origin of Product

United States

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